![molecular formula C19H20ClNO3 B11648788 4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid](/img/structure/B11648788.png)

4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

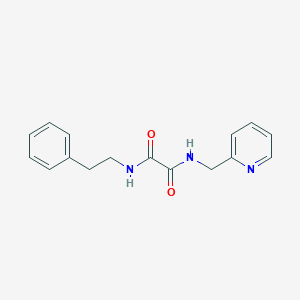

L’acide 4-[(4-chlorophényl)amino]-2-(3,5-diméthylbenzyl)-4-oxobutanoïque est un composé organique qui présente un groupe phényle chloré, un groupe amino et un groupe diméthylbenzyle liés à un squelette d’acide butanoïque.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 4-[(4-chlorophényl)amino]-2-(3,5-diméthylbenzyl)-4-oxobutanoïque implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend :

Nitration et réduction : Le groupe phényle chloré peut être introduit par nitration du chlorobenzène, suivie d’une réduction pour former le dérivé aniline correspondant.

Alkylation : Le groupe diméthylbenzyle peut être introduit par alkylation de Friedel-Crafts en utilisant du chlorure de 3,5-diméthylbenzyle et un catalyseur approprié.

Formation d’amide : Le dérivé aniline peut ensuite être mis à réagir avec un chlorure d’acyle approprié pour former la liaison amide.

Oxydation : La dernière étape implique une oxydation pour introduire la fonctionnalité acide carboxylique.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des étapes similaires, mais optimisées pour une synthèse à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu, le criblage à haut débit pour des catalyseurs optimaux et des techniques de purification avancées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 4-[(4-chlorophényl)amino]-2-(3,5-diméthylbenzyl)-4-oxobutanoïque subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.

Substitution : Le groupe phényle chloré peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des nucléophiles comme le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du composé d’origine, tels que des alcools, des cétones et des dérivés phényliques substitués.

Applications de la recherche scientifique

L’acide 4-[(4-chlorophényl)amino]-2-(3,5-diméthylbenzyl)-4-oxobutanoïque présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Le composé peut être utilisé dans des études impliquant l’inhibition enzymatique et la liaison aux protéines.

Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.

Applications De Recherche Scientifique

4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mécanisme D'action

Le mécanisme d’action de l’acide 4-[(4-chlorophényl)amino]-2-(3,5-diméthylbenzyl)-4-oxobutanoïque implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. De plus, il peut interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal.

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 4-[(4-bromophényl)amino]-2-(3,5-diméthylbenzyl)-4-oxobutanoïque

- Acide 4-[(4-méthylphényl)amino]-2-(3,5-diméthylbenzyl)-4-oxobutanoïque

- Acide 4-[(4-fluorophényl)amino]-2-(3,5-diméthylbenzyl)-4-oxobutanoïque

Unicité

L’acide 4-[(4-chlorophényl)amino]-2-(3,5-diméthylbenzyl)-4-oxobutanoïque est unique en raison de la présence du groupe phényle chloré, qui confère des propriétés électroniques et stériques distinctes. Ces propriétés peuvent influencer la réactivité du composé et son interaction avec les cibles biologiques, ce qui en fait une molécule précieuse pour la recherche et le développement.

Propriétés

Formule moléculaire |

C19H20ClNO3 |

|---|---|

Poids moléculaire |

345.8 g/mol |

Nom IUPAC |

4-(4-chloroanilino)-2-[(3,5-dimethylphenyl)methyl]-4-oxobutanoic acid |

InChI |

InChI=1S/C19H20ClNO3/c1-12-7-13(2)9-14(8-12)10-15(19(23)24)11-18(22)21-17-5-3-16(20)4-6-17/h3-9,15H,10-11H2,1-2H3,(H,21,22)(H,23,24) |

Clé InChI |

YPRCUPKLIUBNEQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1)CC(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-5-(4-chlorophenyl)-3-[4-(dimethylamino)benzylidene]furan-2(3H)-one](/img/structure/B11648705.png)

![4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-(2-methylphenyl)benzamide](/img/structure/B11648723.png)

![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B11648724.png)

![5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11648730.png)

![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11648736.png)

![N-[4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B11648743.png)

![Ethyl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11648758.png)

![4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B11648760.png)

![2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11648768.png)

![(5Z)-5-{[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2,3-dichlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11648781.png)

![(2E)-2-cyano-3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B11648782.png)

![2-({(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11648785.png)

![5-[4-(benzyloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11648791.png)